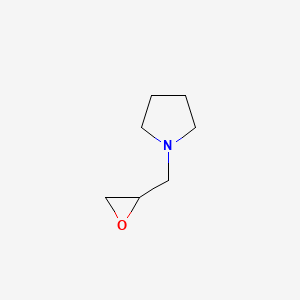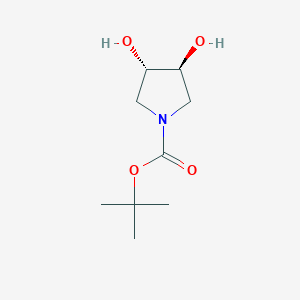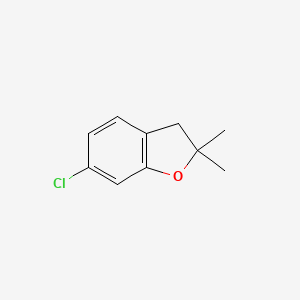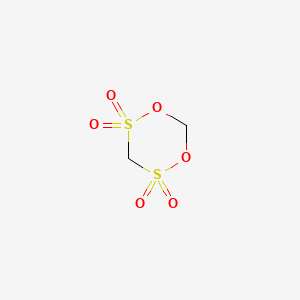
1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide
Descripción general
Descripción
1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide, or DTDT, is a lab-synthesized organic compound that has been studied for its potential applications in scientific research. This compound has a unique structure, consisting of two oxygen atoms and four sulfur atoms connected to two dioxadithiane rings. DTDT has been studied for its ability to act as a synthetic reagent and has been found to be a useful tool for organic synthesis and drug discovery.
Aplicaciones Científicas De Investigación
Power Batteries
Specific Scientific Field
Electrochemistry and Energy Storage
Summary of the Application
“1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide” is suitable for power batteries, especially those with lithium manganese oxide as the positive electrode material .
Methods of Application or Experimental Procedures
The compound could be used as an additive in the electrolyte of the battery. However, the exact procedures and technical details are not specified in the sources.
Results or Outcomes
The use of “1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide” in power batteries could potentially enhance the performance of the batteries, although specific quantitative data or statistical analyses are not provided .
Research and Development (R&D)
Specific Scientific Field
Chemical Research and Development
Summary of the Application
“1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide” is used for R&D purposes . It’s not intended for medicinal, household, or other uses .
Methods of Application or Experimental Procedures
The compound is used in various chemical reactions as a reactant or intermediary. The specific methods of application or experimental procedures would depend on the particular research context.
Also, it’s important to note that this compound is not intended for medicinal, household, or other uses . It’s primarily used for research and development purposes .
Propiedades
IUPAC Name |
1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O6S2/c3-9(4)2-10(5,6)8-1-7-9/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAOOGWHPITOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OS(=O)(=O)CS(=O)(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469235 | |
| Record name | 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5,2,4-Dioxadithiane 2,2,4,4-tetraoxide | |
CAS RN |
99591-74-9 | |
| Record name | 1,5,2,4-Dioxadithiane, 2,2,4,4-tetraoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99591-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5,2,4-Dioxadithiane, 2,2,4,4-tetraoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099591749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5,2,4-Dioxadithiane, 2,2,4,4-tetraoxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5,2,4-dioxadithiane 2,2,4,4-tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



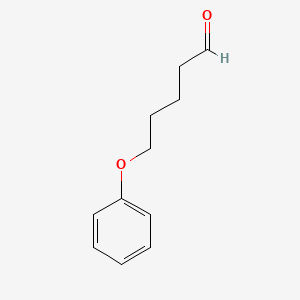

![4-[(4-Chloro-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B1314368.png)

![4-[(4-Chloro-1-naphthyl)oxy]aniline](/img/structure/B1314370.png)
